molecular formula C31H28ClN3O2S B11059850 4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11059850
M. Wt: 542.1 g/mol
InChI Key: CWRYPQFXOQUVEG-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and a thioamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Chlorophenyl and methoxyphenyl groups are introduced through substitution reactions.

    Thioamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H28ClN3O2S

Molecular Weight

542.1 g/mol

IUPAC Name

2-(4-chlorophenyl)-N,6-bis(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H28ClN3O2S/c1-36-24-14-8-21(9-15-24)28-26-5-3-4-18-34-27(20-6-10-22(32)11-7-20)19-35(31(26)34)29(28)30(38)33-23-12-16-25(37-2)17-13-23/h6-17,19H,3-5,18H2,1-2H3,(H,33,38)

InChI Key

CWRYPQFXOQUVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)OC

Origin of Product

United States

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